Delta-Opioid Receptor Binding Affinity: D-Ala-Gly-Phe-Met-NH2 vs. DADLE
D-Ala-Gly-Phe-Met-NH2 (as the monoacetate salt) exhibits a Ki of 0.84 nM at the delta-opioid receptor , demonstrating approximately 2.5-fold higher affinity compared to the widely used delta agonist DADLE, which has a reported Ki of 2.06 nM under comparable radioligand binding conditions . This difference may translate to lower required concentrations for receptor occupancy in experimental assays.
| Evidence Dimension | Delta-opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.84 nM (monoacetate salt) |
| Comparator Or Baseline | DADLE: Ki = 2.06 nM |
| Quantified Difference | 2.5-fold higher affinity |
| Conditions | Radioligand displacement assays using [3H]-labeled ligands |
Why This Matters
Higher binding affinity enables lower compound usage, reducing costs in high-throughput screening campaigns and minimizing off-target interactions in complex biological systems.
